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Compound of Interest

Compound Name: ONO 207

Cat. No.: B160304

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is based on publicly available preclinical and early clinical
data. The compound "ONO 207" did not yield sufficient public data for a technical review.
Based on the portfolio of Ono Pharmaceutical, this guide focuses on the well-documented
Bruton's Tyrosine Kinase (BTK) inhibitor, Tirabrutinib (ONO-4059, GS-4059), which is
presumed to be the intended subject of the query.

Executive Summary

Tirabrutinib (ONO-4059) is a second-generation, highly potent, and selective oral inhibitor of
Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor kinase in the B-cell receptor
(BCR) signaling pathway, which is a key driver of proliferation and survival for various B-cell
malignancies.[1][2] Tirabrutinib forms an irreversible covalent bond with a cysteine residue
(Cys481) in the active site of BTK, leading to sustained inhibition of its enzymatic activity.[1][3]
Its high selectivity for BTK over other kinases, such as those in the SRC and TEC families, is
designed to minimize off-target effects and improve its safety profile compared to first-
generation BTK inhibitors.[4][5] Preclinical in vitro and in vivo studies have demonstrated
Tirabrutinib's ability to potently inhibit B-cell proliferation, induce apoptosis in malignant B-cell
lines, and suppress tumor growth in animal models.[5][6][7]

Mechanism of Action: BTK Inhibition
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Tirabrutinib exerts its therapeutic effect by selectively and irreversibly inhibiting BTK.[1] The
BCR signaling cascade is essential for B-cell development, activation, and survival. In many B-
cell cancers, this pathway is constitutively active, promoting malignant cell growth. By inhibiting
BTK, Tirabrutinib effectively blocks downstream signaling, including the activation of pathways

like AKT and ERK, which ultimately leads to decreased cell proliferation and the induction of
apoptosis in cancer cells.[1][4]
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Caption: Simplified BCR signaling pathway and Tirabrutinib's point of inhibition.
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In Vitro Studies
Enzymatic and Cellular Potency

Tirabrutinib demonstrates potent inhibition of BTK enzymatic activity and B-cell proliferation.
Multiple studies report ICso values in the low nanomolar range, confirming its high potency. The
compound effectively inhibits the proliferation of various malignant B-cell lines, particularly
those of the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL),
such as TMD8.[4][6][8]

Table 1: In Vitro Potency of Tirabrutinib (ONO-4059)

Assay Type Target | Cell Line Result (ICso) Reference

. Bruton's Tyrosine
Enzymatic Assay ) 2.2 nM [6]
Kinase (BTK)

) Bruton's Tyrosine
Enzymatic Assay _ 6.8 nM [7]
Kinase (BTK)

Cell Proliferation TMDS8 (ABC-DLBCL) 3.59nM [4]
BTK

_ TMD8 (ABC-DLBCL) 23.9nM [4]
Autophosphorylation
Cell Proliferation U-2932 (ABC-DLBCL) 27.6 nM [4]
BTK

_ U-2932 (ABC-DLBCL) 12.0nM [4]
Autophosphorylation
Cell Proliferation OClI-Ly10 9.13 nM [7]

| Cell Proliferation | SU-DHL-6 | 17.10 nM |[7] |

Kinase Selectivity

A key feature of Tirabrutinib is its high selectivity for BTK. Kinome scanning has shown
significantly less inhibition of off-target kinases compared to the first-generation inhibitor,
ibrutinib. This includes minimal activity against kinases involved in T-cell receptor signaling
(e.g., ITK, LCK) and EGFR, which may contribute to a more favorable safety profile.[4][5]
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Table 2: Kinase Selectivity Profile of Tirabrutinib (ONO-4059)

Selectivity Fold (vs.

Kinase Biological Role Reference
BTK)

BCR Signaling

FYN >700x [4]
(Upstream)
BCR Signaling

LYN >700x [4]
(Upstream)
T-Cell Receptor

ITK >200x o [4]
Signaling

JAKS >200x Cytokine Signaling [4]
T-Cell Receptor

LCK >200x _ _ [4]
Signaling

| EGFR | >3597x | Growth Factor Signaling |[4] |

In Vivo Studies
Xenograft Tumor Models

In vivo studies using mouse xenograft models with human B-cell lymphoma cell lines have
demonstrated Tirabrutinib's anti-tumor efficacy. Oral administration of the compound leads to
significant, dose-dependent inhibition of tumor growth.[4][7]

Table 3: In Vivo Efficacy of Tirabrutinib in a TMD8 Xenograft Model

. . Dosing
Animal Model Cell Line . Outcome Reference
Regimen
TMDS8 (ABC- 6 mg/kg, p.o., Tumor growth
SCID Mice ( -g 2l oo ”g [7]
DLBCL) daily inhibition

| SCID Mice | TMD8 (ABC-DLBCL) | 20 mg/kg, p.o., daily | Complete tumor suppression at Day
14 (7]
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Caption: Typical experimental workflow for an in vivo xenograft study.

Experimental Protocols
BTK Enzymatic Inhibition Assay
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Objective: To determine the concentration of Tirabrutinib required to inhibit 50% of BTK
enzymatic activity (ICso).

Methodology: A biochemical assay is performed using recombinant human BTK protein. The
kinase reaction is initiated by adding ATP to a mixture of the enzyme and a specific substrate
peptide. Tirabrutinib is added at various concentrations. The reaction is allowed to proceed
for a set time at room temperature, after which the amount of phosphorylated substrate is
quantified, typically using a luminescence-based or fluorescence-based detection method.
The ICso value is calculated from the resulting dose-response curve.

Cell Proliferation Assay

Objective: To measure the effect of Tirabrutinib on the growth of malignant B-cell lines.

Methodology: B-cell ymphoma lines (e.g., TMD8, U-2932) are seeded in 96-well plates and
incubated with serially diluted concentrations of Tirabrutinib for a period of approximately 72
hours.[4][7] Cell viability or proliferation is then assessed using a colorimetric or fluorometric
assay, such as MTS or CellTiter-Glo®, which measures metabolic activity. The I1Cso is
determined by plotting cell viability against drug concentration.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of Tirabrutinib in a living organism.

Methodology:

o Implantation: Immunodeficient mice (e.g., SCID or NSG) are subcutaneously injected with
a suspension of a human B-cell lymphoma cell line (e.g., 5-10 x 10° TMD8 cells).[5][7]

o Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200
mm3).

o Treatment: Mice are randomized into groups and treated orally (p.0.) once daily with either
a vehicle control or Tirabrutinib at specified doses (e.g., 6 mg/kg, 20 mg/kg).[7]

o Monitoring: Tumor volume and animal body weight are measured regularly (e.g., 2-3 times
per week) for the duration of the study (e.g., 3 weeks).[7]
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o Endpoint: The study concludes when tumors in the control group reach a predetermined
size. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by
comparing the change in tumor volume between treated and vehicle groups.

Conclusion

The comprehensive in vitro and in vivo data for Tirabrutinib (ONO-4059) establish it as a potent
and highly selective BTK inhibitor. Its ability to effectively block BCR signaling, inhibit the
proliferation of malignant B-cells, and suppress tumor growth in preclinical models provides a
strong rationale for its clinical development in B-cell malignancies. The high selectivity of
Tirabrutinib suggests the potential for a favorable safety profile, addressing some of the
limitations observed with less selective, first-generation BTK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b160304#ono-207-in-vitro-and-in-vivo-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b160304?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

